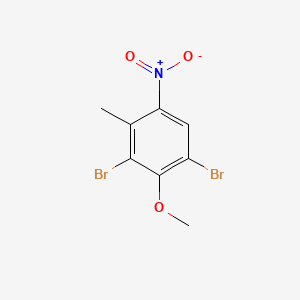

2,6-Dibromo-3-methyl-4-nitroanisole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO3/c1-4-6(11(12)13)3-5(9)8(14-2)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAJFFLBHVZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069554 | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-99-0 | |

| Record name | 1,3-Dibromo-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-3-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB2GYZ4TV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance Within the Field of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds (HNCs) are a class of chemicals characterized by a benzene (B151609) ring substituted with at least one halogen atom and one nitro group. safecosmetics.org These compounds are of significant industrial importance, serving as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. safecosmetics.orgnih.gov The presence of the electron-withdrawing nitro group and the stable benzene ring makes many HNCs resistant to oxidative degradation, contributing to their persistence in the environment. nih.gov

The functional and chemical diversity provided by the nitro group also contributes to the toxicological profiles of these compounds. nih.gov Many HNCs are recognized for their potential toxicity and mutagenicity, with some being listed as priority pollutants by environmental agencies. nih.govresearchgate.net Consequently, a significant portion of research on HNCs is dedicated to studying their environmental fate, bioremediation, and potential health impacts. safecosmetics.orgnih.gov

2,6-Dibromo-3-methyl-4-nitroanisole, also known by the commercial name Musk KS, falls into this category. nih.gov It is part of a subgroup of HNCs known as synthetic musks, specifically nitro-musks, which have been widely used as fragrance ingredients in personal care products and detergents. safecosmetics.orgacs.org The study of synthetic musks, including their bioaccumulation and potential for endocrine disruption, represents a specific and important research area within the broader field of halogenated nitroaromatic compounds. safecosmetics.orgnih.gov

Contextualization Within Anisole Derivative Chemistry Research

Anisole (B1667542), or methoxybenzene, is a fundamental building block in organic synthesis. researchgate.net The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609) and directs incoming substituents to the positions adjacent and opposite to it on the ring. researchgate.net This reactivity makes anisole and its derivatives valuable precursors for creating more complex molecules. myskinrecipes.com

Research into anisole derivatives is extensive and covers diverse applications:

Pharmaceuticals: Anisole derivatives are intermediates in the synthesis of various drugs. myskinrecipes.comnih.gov

Fragrances: Many natural and artificial fragrances are based on the anisole structure. acs.orgresearchgate.net

Polymers and Materials: They are used in the production of specialty polymers and resins. myskinrecipes.com

The synthesis and application of 2,6-Dibromo-3-methyl-4-nitroanisole is a clear example of research within this context. Its creation as a synthetic fragrance, Musk KS, leverages the foundational anisole structure, which is then heavily functionalized with bromine and nitro groups to achieve the desired chemical properties and scent profile. nih.govacs.org The study of how these multiple substituents influence the molecule's properties and interactions is a key aspect of the specialized research on highly substituted anisole derivatives.

Overview of Academic Research Trajectories for the Compound

The academic and industrial research surrounding 2,6-Dibromo-3-methyl-4-nitroanisole has followed a few specific trajectories, primarily dictated by its commercial application.

Environmental and Analytical Chemistry: A significant research trajectory involves the detection and quantification of this compound in various environmental matrices. Synthetic musks are now recognized as emerging environmental contaminants due to their widespread use and incomplete removal in wastewater treatment plants. nih.gov This has spurred the development of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor their levels in water, soil, and biota. nih.govsielc.com One specific application note describes a reverse-phase HPLC method for the analysis of this compound, highlighting its role as an analyte for method development and scalability for preparative separations. sielc.com

Chemical Synthesis and Intermediate Use: While many halogenated nitroaromatics are valuable intermediates for synthesizing other complex molecules like dyes or agrochemicals, the documented research for this compound as a versatile building block is limited. myskinrecipes.comrsc.org Unlike structurally related compounds such as 2,6-dibromo-4-nitroaniline, which is a known precursor for azo dyes, the academic literature does not extensively feature this compound in a similar role as a starting material for other target molecules. researchgate.netgoogle.comsigmaaldrich.com Its research trajectory is therefore more focused on its identity as a final product (a fragrance) and an environmental analyte, rather than as a foundational chemical intermediate.

Compound Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene nih.gov |

| CAS Number | 62265-99-0 acs.org |

| PubChem CID | 112823 nih.gov |

| InChIKey | RBAJFFLBHVZCDY-UHFFFAOYSA-N sielc.com |

| SMILES | CC1=C(C(=C(C=C1N+[O-])Br)OC)Br nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Br₂NO₃ sielc.com |

| Molecular Weight | 324.95 g/mol sielc.com |

| Appearance | Data Not Available |

| LogP | 3.41 acs.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anisole (B1667542) (Methoxybenzene) |

| 2,6-dibromo-4-nitroaniline |

| Musk KS |

| Bromorose |

| 6-Nitro-2,4-dibromo-3-methoxytoluene |

An in-depth analysis of the synthetic pathways leading to This compound reveals a fascinating interplay of regioselective control and multistep strategic planning in organic chemistry. This highly substituted aromatic compound, with its specific arrangement of bromo, methyl, nitro, and methoxy (B1213986) groups, serves as an excellent case study for the application of fundamental principles of electrophilic aromatic substitution and functional group manipulation.

Chemical Profile: this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene | nih.gov |

| CAS Number | 62265-99-0 | weylchem.com, nih.gov, sielc.com |

| Molecular Formula | C₈H₇Br₂NO₃ | weylchem.com, nih.gov |

| Molecular Weight | 324.95 g/mol | weylchem.com, nih.gov |

| SMILES | CC1=C(C(=C(C=C1N+[O-])Br)OC)Br | nih.gov |

Theoretical and Computational Chemistry Investigations of 2,6 Dibromo 3 Methyl 4 Nitroanisole

Quantum Chemical Calculations for Molecular Geometry and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of 2,6-Dibromo-3-methyl-4-nitroanisole. These methods solve the Schrödinger equation for the molecule, providing information about its electron distribution and energy.

Density Functional Theory (DFT) Simulations (e.g., B3LYP functional, specific basis sets)

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations due to its balance of accuracy and computational cost.

A DFT simulation of this compound, likely employing a basis set such as 6-311++G(d,p) to provide a flexible description of the electron distribution, would yield the optimized molecular geometry. This would include precise bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the methoxy (B1213986), methyl, and nitro substituents relative to the ring would be determined. The presence of two bulky bromine atoms ortho to the methoxy group is expected to cause significant steric hindrance, likely forcing the methoxy group out of the plane of the benzene ring.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT (B3LYP/6-311++G(d,p)) Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | C-C-Br | 121.5 |

| C-O (methoxy) | 1.37 | C-O-C | 118.0 |

| C-N (nitro) | 1.48 | O-N-O | 124.0 |

| C-C (ring) | 1.40 | C-C-C (ring) | 120.0 |

| C-H (methyl) | 1.09 | H-C-H | 109.5 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Ab Initio Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality results.

Ab initio calculations would provide a more rigorous determination of the electronic energy and wavefunction of this compound. These calculations would be crucial for validating the results from DFT and for obtaining a more precise energy landscape, which is essential for studying reaction mechanisms and spectroscopic properties.

Conformational Analysis and Rotational Barrier Determinations

The substituents on the benzene ring of this compound are not fixed in a single orientation and can rotate around their single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The rotation of the methoxy and nitro groups would be of particular interest. Due to the steric clash with the adjacent bromine atoms, the rotation of the methoxy group is expected to have a significant energy barrier. researchgate.net Similarly, the rotation of the nitro group can be influenced by electronic effects and steric interactions with the neighboring methyl group.

To determine the rotational barriers, a series of constrained geometry optimizations would be performed. In these calculations, the dihedral angle defining the rotation of the substituent is fixed at various values, and the rest of the molecule's geometry is optimized. The resulting energy profile reveals the low-energy conformers and the high-energy transition states that separate them.

Table 2: Hypothetical Rotational Barriers for this compound (in kcal/mol)

| Rotational Barrier | Calculated Energy (kcal/mol) |

| Methoxy Group Rotation | 8 - 12 |

| Nitro Group Rotation | 4 - 6 |

Note: These values are estimations based on known rotational barriers in similar substituted anisoles and nitrobenzenes and are for illustrative purposes. researchgate.net

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help in understanding and predicting how this compound will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These are representative values and would be precisely determined by DFT or ab initio calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electron distribution within a molecule. It transforms the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.

NBO analysis of this compound would reveal the nature of the chemical bonds, including their hybridization and polarization. It would also quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These delocalization interactions, often described as hyperconjugation, are key to understanding the molecule's stability and the electronic effects of the substituents. For instance, the analysis would likely show significant electron delocalization from the oxygen lone pairs of the methoxy group and the p-orbitals of the bromine atoms into the antibonding orbitals of the aromatic ring. It would also highlight the strong electron-withdrawing nature of the nitro group through charge transfer interactions.

Table 4: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | 15.2 |

| LP (Br) | σ* (C-C) | 2.5 |

| π (C-C) | π* (C-N) | 5.8 |

| σ (C-H) | σ* (C-C) | 1.9 |

Note: This table illustrates the type of information obtained from an NBO analysis, showing the stabilizing energy from donor-acceptor interactions. The values are hypothetical.

Fukui Functions and Local Reactivity Descriptors

A detailed analysis of the Fukui functions and other local reactivity descriptors for this compound has not been found in published research. Such a study would typically involve calculations to determine the sites most susceptible to nucleophilic, electrophilic, and radical attack. By calculating the Fukui functions (f(r)), one could generate values for f+, f-, and f0 for each atomic site, providing a quantitative measure of its reactivity. These calculations are crucial for predicting how the molecule would interact with other chemical species and for designing synthetic pathways. In the absence of specific studies on this molecule, no data table for Fukui indices can be presented.

Aromaticity Indices and Substituent Effects on Ring Stability

Nuclear Independent Chemical Shielding (NICS) Computations

There are no published studies that report Nuclear Independent Chemical Shielding (NICS) values for this compound. NICS calculations are a common method to evaluate the aromaticity of a cyclic system. By calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)), researchers can determine the degree of aromatic, anti-aromatic, or non-aromatic character. Without such a study, a quantitative assessment of the ring's aromaticity remains speculative.

Pi-Orbital Overlap Analysis

A pi-orbital overlap analysis for this compound is not available in the scientific literature. This type of analysis would provide insight into the extent of π-electron delocalization around the benzene ring, which is fundamental to its aromaticity and stability. The presence of bulky and electronegative bromine atoms ortho to the methoxy group could potentially distort the ring and affect the planarity and overlap of the p-orbitals.

Prediction of Non-Linear Optical (NLO) Properties

The potential non-linear optical (NLO) properties of this compound have not been the subject of published computational investigations. Molecules with significant NLO properties often possess a strong dipole moment and an extended π-conjugated system with electron donor and acceptor groups, characteristics present in this molecule. bldpharm.comresearchgate.net

Static and Dynamic Polarizability Computations

No data from static or dynamic polarizability calculations for this compound are available. These calculations would quantify the molecule's ability to form an induced dipole moment in the presence of an external electric field, which is a fundamental aspect of its NLO response.

First and Second Hyperpolarizability Calculations

Specific calculations of the first (β) and second (γ) hyperpolarizabilities of this compound are absent from the literature. These values are critical for predicting the magnitude of a molecule's NLO response and its potential for use in technologies like frequency doubling or optical switching. researchgate.netrsc.org While studies on similar nitro-aromatic compounds suggest that they can exhibit significant hyperpolarizability, specific data for the title compound is needed for a definitive assessment. bldpharm.com

Reaction Mechanisms and Chemical Reactivity of 2,6 Dibromo 3 Methyl 4 Nitroanisole

Mechanistic Studies of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism generally involves an initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. masterorganicchemistry.comlumenlearning.com This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com In a subsequent fast step, a proton is eliminated from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity and Stereoelectronic Control in Nitration Reactions

The nitration of aromatic compounds typically involves the nitronium ion (NO₂⁺) as the electrophile, which is often generated from a mixture of nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.comorganicchemistrytutor.com The position of nitration on a substituted benzene (B151609) ring is dictated by the directing effects of the existing substituents. pressbooks.publibretexts.org

In the case of 2,6-Dibromo-3-methyl-4-nitroanisole, the aromatic ring is already nitrated. However, considering the directing effects of the substituents can provide insight into its formation and potential further reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pubyoutube.com The methyl group (-CH₃) is a weakly activating group and also an ortho-, para-director. minia.edu.eg Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director because it withdraws electron density from the ring. pressbooks.pubminia.edu.eg The bromine atoms are weakly deactivating but are ortho-, para-directors. pressbooks.pubminia.edu.eg

When multiple substituents are present, the most strongly activating group generally dictates the position of substitution. masterorganicchemistry.com Therefore, in the precursor to this compound, the methoxy group would have the most significant influence on the regioselectivity of nitration.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

This table summarizes the general directing effects of the substituents present on the this compound ring.

Influence of Substituents on Bromination Directing Effects

During the synthesis of this compound, the bromination steps are also governed by the directing effects of the substituents present on the aromatic ring at that stage. Bromination is an electrophilic aromatic substitution reaction where Br⁺ (often from Br₂ activated by a Lewis acid like FeBr₃) is the electrophile. lumenlearning.com

The methoxy group, being a strong ortho-, para-director, would direct incoming bromine atoms to the positions ortho and para to it. pressbooks.pub Similarly, the methyl group directs to its ortho and para positions. The nitro group, being a meta-director, would direct incoming electrophiles to the positions meta to it. minia.edu.eg The interplay of these directing effects, along with steric hindrance from the already present groups, determines the final positions of the bromine atoms. In this compound, the bromine atoms are positioned ortho to the strongly activating methoxy group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.govyoutube.com

Competitive Nucleophilic Reactions at Aromatic Centers

In this compound, the two bromine atoms are potential leaving groups for nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group para to one bromine and ortho to the other significantly activates the ring towards nucleophilic attack at these positions. The nitro group helps to stabilize the negative charge in the Meisenheimer intermediate that is formed during the reaction. nih.gov

A nucleophile could potentially attack the carbon bearing a bromine atom. The choice between the C-2 and C-6 positions would be influenced by the steric hindrance from the adjacent methyl and methoxy groups and the relative stabilizing effect of the nitro group from the ortho and para positions.

Photoinduced Nucleophilic Substitution Mechanisms

Halogen Exchange and Displacement Reactions

The bromine atoms in this compound can potentially be displaced by other nucleophiles, including other halogens (halogen exchange) or other nucleophilic species. The feasibility of these reactions depends on the nucleophilicity of the incoming group, the nature of the solvent, and the reaction conditions. The activation provided by the nitro group makes such displacement reactions more likely than in an unactivated halobenzene.

Oxidative and Reductive Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can undergo a variety of transformations, particularly reduction to an amino group. The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield, especially given the presence of other potentially reactive groups such as the bromine atoms and the methoxy group.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of metal-based reducing agents. acs.orgmasterorganicchemistry.com

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. masterorganicchemistry.comresearchgate.net While effective, a significant consideration for the hydrogenation of this compound is the potential for dehalogenation, particularly with catalysts like Pd/C. commonorganicchemistry.com Raney nickel is often a preferred catalyst in such cases as it is less prone to causing dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Based Reductions

Several metals in acidic media are effective for the chemoselective reduction of aromatic nitro groups. masterorganicchemistry.com Reagents such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl₂) are known to provide mild and selective reduction of the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.com Tin(II) chloride is particularly noted for its high chemoselectivity for nitro groups. youtube.com Another effective system involves the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate, which allows for rapid and selective reduction at room temperature without hydrogenolysis of sensitive groups. niscpr.res.in

The following table summarizes common reagents and their general applicability for the reduction of the nitro group in a molecule like this compound.

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Issues for this compound |

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH) | High efficiency | Potential for de-bromination |

| H₂/Raney Nickel | H₂ gas, solvent (e.g., EtOH) | Less prone to dehalogenation | Requires handling of H₂ gas |

| Fe/HCl or Fe/AcOH | Acidic medium, often with heating | Cost-effective, chemoselective | Requires acidic conditions |

| Zn/HCl or Zn/AcOH | Acidic medium | Good for selective reductions | Requires acidic conditions |

| SnCl₂·2H₂O | Solvent (e.g., EtOH) | Highly chemoselective for nitro groups | Stoichiometric amounts of tin salts |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective | Can sometimes lead to side products |

| NaBH₄/Catalyst | e.g., with Ni(PPh₃)₄ in EtOH | Mild conditions | Selectivity depends on the catalyst system |

Oxidative Transformations

While reduction of the nitro group is more common, oxidative transformations, such as oxidative denitration, are also possible, though less frequently employed for synthetic purposes. These reactions typically require strong oxidizing agents and may not be as selective as reductive processes. Transition-metal-catalyzed denitrative couplings have emerged as a method to replace the nitro group with other functionalities, such as in the formation of biaryl ethers using palladium or copper catalysts. acs.org However, the direct oxidative removal of the nitro group from a substrate like this compound to yield a phenol (B47542) is a challenging transformation that would likely require harsh conditions and may suffer from low selectivity.

Dealkylation Reactions of Methoxy Anisole (B1667542) Derivatives

The methoxy group in anisole derivatives like this compound can be cleaved to yield the corresponding phenol. This dealkylation is a common transformation in organic synthesis, often employed as a deprotection step. acs.org The reactivity of the methoxy group towards cleavage is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

Acid-Catalyzed Cleavage

The most common method for the cleavage of aryl methyl ethers involves the use of strong protic acids, particularly hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com The use of boron tribromide (BBr₃) is another widely employed and effective method for ether cleavage, often proceeding under milder conditions than strong acids. researchgate.net

Thiolate-Mediated Demethylation

Sodium thiolates, generated from thiols and a base, are also powerful reagents for the demethylation of aryl methyl ethers. nih.gov This method offers an alternative to acid-based reagents and can be highly efficient. The use of long-chain thiols can make the procedure more practical by reducing the malodorous nature of the reagents. nih.gov

Catalytic Dealkylation

Recent advancements have led to the development of catalytic methods for ether dealkylation. These include methods catalyzed by transition metals such as nickel, which can promote the cross-coupling of aryl methyl ethers with various nucleophiles. researchgate.net Photocatalytic methods using copper catalysts and visible light have also been developed for the dealkylation of aryl alkyl ethers. acs.org Biocatalytic approaches using enzymes like monooxygenases and methyltransferases offer a greener alternative, often proceeding with high selectivity under mild conditions. acs.orgresearchgate.net

The following table outlines various reagents and methods for the dealkylation of the methoxy group.

| Reagent/Method | Typical Conditions | Mechanism | Notes |

| HI or HBr | Reflux in acid | SN2 | Harsh conditions, potential for side reactions |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | Lewis acid-assisted cleavage | Highly effective, but reagent is moisture-sensitive |

| Sodium Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF) | SN2 | Strong nucleophile, can be malodorous |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C | SN2 | Effective under moderate conditions |

| Nickel Catalysis | e.g., Ni(0) with NHC ligand | C-O bond activation | Allows for cross-coupling reactions |

| Photocatalysis (e.g., CuCl₂) | Visible light, O₂ | Radical-mediated | Mild and efficient alternative |

| Biocatalysis (e.g., Oxidases) | Aqueous buffer, often with cofactors | Enzymatic | High selectivity, environmentally friendly |

Studies on Catalyst Effects in Chemical Transformations

The strategic use of catalysts is paramount in controlling the outcome of chemical transformations involving polyfunctional molecules like this compound. The catalyst not only influences the reaction rate but also dictates the chemoselectivity, determining which functional group reacts in the presence of others.

In Nitro Group Reduction

In the catalytic hydrogenation of nitroarenes, the choice of metal catalyst is critical to avoid unwanted side reactions. For halogenated nitroarenes, the catalyst activity towards dehalogenation is a major concern.

Palladium (Pd) catalysts , such as Pd/C, are highly active for nitro group reduction but are also known to readily catalyze dehalogenation, especially for aryl bromides and iodides. commonorganicchemistry.com

Platinum (Pt) catalysts , like PtO₂, can also be used and may offer different selectivity profiles. researchgate.net

Raney Nickel (Ni) is often the catalyst of choice when dehalogenation is a potential issue, as it generally shows lower activity towards the cleavage of carbon-halogen bonds compared to palladium. commonorganicchemistry.com

Rhodium (Rh) catalysts have also been employed for the transfer hydrogenation of nitro groups. masterorganicchemistry.com

Nickel complexes , such as Ni(acac)₂ with a hydrosilane, can provide a chemoselective system for the reduction of nitro compounds in the presence of other sensitive functional groups. rsc.org

In Methoxy Group Dealkylation

Catalysis has also been applied to the cleavage of the robust C-O bond in aryl methyl ethers, offering milder alternatives to stoichiometric reagents.

Palladium catalysts in the presence of a low-valent aluminum reagent have been shown to selectively functionalize the sp² C-O bond of aryl methyl ethers. nih.gov

Nickel catalysts , particularly with N-heterocyclic carbene (NHC) ligands, are effective in promoting the cross-coupling of anisole derivatives by cleaving the otherwise unreactive aryl C-O bond. researchgate.net

Copper catalysts have been utilized in photocatalytic dealkylation reactions, where a copper(II) species under visible light irradiation can initiate the process. acs.org

The following table provides a comparative overview of catalyst effects in the key transformations of a substituted anisole like this compound.

| Transformation | Catalyst System | Primary Function of Catalyst | Key Selectivity Considerations |

| Nitro Group Reduction | Pd/C | Hydrogenation | High activity, but risk of de-bromination |

| Nitro Group Reduction | Raney Ni | Hydrogenation | Preferred for halogenated substrates to minimize dehalogenation |

| Nitro Group Reduction | SnCl₂ | Lewis acid/reductant | High chemoselectivity for the nitro group |

| Methoxy Dealkylation | Ni(0)/NHC Ligand | C-O Bond Activation | Enables cross-coupling reactions at the ether position |

| Methoxy Dealkylation | CuCl₂ (Photocatalytic) | Photo-initiator | Mild conditions, radical-mediated pathway |

| Methoxy Dealkylation | Pd(0)/Al(I) Reagent | C-O Bond Activation | Selective functionalization of the sp² C-O bond |

Environmental Fate, Transport, and Ecotoxicology of Halogenated Nitroanisoles

Environmental Degradation Kinetics and Pathways

The persistence of 2,6-Dibromo-3-methyl-4-nitroanisole in the environment is a function of its resistance to abiotic and biotic degradation processes. The presence of nitro and bromo groups on the aromatic ring significantly influences its chemical reactivity and, consequently, its environmental half-life.

Direct photolysis of nitroaromatic compounds in aqueous solutions can occur upon irradiation with polychromatic light. nih.gov The degradation mechanism for nitrobenzene, a related compound, is suggested to primarily follow a nitro-nitrite intramolecular rearrangement. nih.gov For brominated phenols, UV-photodegradation in aqueous and ethanolic solutions has been shown to involve the cleavage of the C-Br bond. nih.gov The presence of both nitro and bromo substituents on the aromatic ring of this compound suggests that photolytic degradation could proceed via cleavage of the carbon-bromine bond or transformation of the nitro group. The absorption of light by the molecule can lead to an excited state, which may then undergo various reactions, including homolytic cleavage of the C-Br bond to form aryl radicals. These radicals are highly reactive and can participate in subsequent reactions. The nitro group can also be involved in photochemical reactions, potentially leading to the formation of nitrophenols or other transformation products. nih.gov

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (OH). episuite.dev The gas-phase reaction rate for the reaction between hydroxyl radicals and a chemical can be estimated using models like the AOPWIN™ program within the EPI Suite™. episuite.devchemsafetypro.com For this compound, the presence of an activated aromatic ring suggests that it would be susceptible to attack by OH radicals.

The hydrolysis of a chemical is its reaction with water. For many organic compounds, this can be a significant degradation pathway. The hydrolytic stability of this compound is influenced by its functional groups. The ether linkage in the anisole (B1667542) group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2,6-dibromo-3-methyl-4-nitrophenol. The carbon-bromine bonds on the aromatic ring are generally stable to hydrolysis under typical environmental conditions. However, the photochemical hydrolysis of m-nitroanisole has been studied, indicating that light can facilitate this process. core.ac.uk The rate of hydrolysis for various chemical classes, including esters, carbamates, and alkyl halides, can be estimated using models such as HYDROWIN™. chemsafetypro.comchemistryforsustainability.org

In aquatic environments, advanced oxidation processes involving reactive oxygen species like ozone (O₃) and hydroxyl radicals (•OH) can lead to the degradation of recalcitrant organic pollutants. dss.go.thnih.gov The reaction of ozone with nitroaromatic hydrocarbons has been studied, and it has been found that the direct reaction is often slow. dss.go.thosti.gov However, the decomposition of ozone in water can generate highly reactive hydroxyl radicals, which are much more effective at degrading these compounds. dss.go.thosti.gov The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards direct electrophilic attack by ozone. dss.go.th Therefore, the oxidative degradation of this compound in water is likely to be dominated by reactions with hydroxyl radicals. dss.go.th The initial steps of oxidation could involve hydroxylation of the aromatic ring or oxidation of the methyl group.

Environmental Partitioning and Mobility Modeling

The transport and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments such as water, soil, and air.

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil and sediment. A high Koc value indicates that the chemical is likely to be found in soil and sediment rather than in water. The soil-water partition coefficient (Kd) is dependent on the Koc and the fraction of organic carbon in the soil. For nitroaromatic compounds, soil organic matter is the predominant component controlling sorption. nih.gov The sorption of nitroaromatics to natural soils can be more complex than that of nonpolar hydrophobic organic compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as KOCWIN™ within the EPI Suite™, can be used to estimate Koc values. chemsafetypro.comchemistryforsustainability.org

Predicted Environmental Partitioning Coefficients for this compound

| Parameter | Predicted Value | Method |

| Log Koc | 3.85 | KOCWIN™ (MCI Method) |

| Koc | 7079.46 L/kg | KOCWIN™ (MCI Method) |

| Log Kow | 4.30 | KOWWIN™ |

These values are estimated using the US EPA's EPI Suite™ and should be used for screening-level assessment. episuite.devchemistryforsustainability.orgepa.gov

Volatilization is the process by which a chemical transfers from a liquid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the chemical to partition into the air. The volatilization of organic pollutants from water is an important environmental fate process. epa.govepa.gov

The Henry's Law constant for this compound can be estimated using QSAR models like HENRYWIN™ in the EPI Suite™. chemsafetypro.comchemistryforsustainability.org

Predicted Volatilization Parameters for this compound

| Parameter | Predicted Value | Unit | Method |

| Henry's Law Constant | 1.13E-06 | atm-m³/mole | HENRYWIN™ (Bond Method) |

| Dimensionless Henry's Law Constant | 4.62E-05 | - | HENRYWIN™ |

These values are estimated using the US EPA's EPI Suite™ and should be used for screening-level assessment. episuite.devchemistryforsustainability.orgepa.gov

Bioaccumulation and Biomagnification Potential

The bioaccumulation potential of a substance is often correlated with its lipophilicity, commonly expressed as the octanol-water partition coefficient (Log K_ow_). Halogenated aromatic hydrocarbons are known for their lipophilic nature, which can lead to their partitioning into the fatty tissues of organisms. nih.gov The presence of two bromine atoms on the benzene (B151609) ring of this compound suggests a significant degree of lipophilicity, which would indicate a potential for bioaccumulation in aquatic organisms. Studies on other brominated flame retardants have shown that their Log K_ow_ values can be a significant predictor of their bioaccumulation potential. gdut.edu.cn

Furthermore, research on polybrominated diphenyl ethers (PBDEs), another class of brominated aromatic compounds, has demonstrated that certain congeners are highly bioaccumulative in aquatic organisms. mdpi.com The biotransformation of such compounds within an organism, including processes like debromination, can influence their ultimate fate and potential for biomagnification. researchgate.net While the metabolic pathways for this compound have not been specifically elucidated, the presence of bromine atoms suggests that similar biotransformation processes could occur.

The biomagnification potential of halogenated organic pollutants is a significant concern for ecosystem health. mdpi.com Studies on marine food webs have shown that some polyhalogenated carbazoles can biomagnify, with their trophic magnification factors (TMFs) indicating an increase in concentration with trophic level. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit biomagnification potential, posing a risk to higher-level predators. However, without specific studies on this compound, this remains a predictive assessment based on the behavior of related chemical classes.

Table 1: Predicted Bioaccumulation and Biomagnification Properties of this compound

| Property | Predicted Outcome for this compound | Basis for Prediction |

| Bioaccumulation Potential | Likely to bioaccumulate in aquatic organisms | High lipophilicity is expected due to the presence of two bromine atoms and an aromatic ring structure, a key factor in the bioaccumulation of other brominated aromatic compounds. nih.govgdut.edu.cn |

| Biomagnification Potential | Possible, requires further investigation | Potential for trophic transfer and magnification in food webs, based on the behavior of other persistent halogenated organic pollutants. mdpi.comnih.gov |

| Biotransformation | Potential for metabolic transformation (e.g., debromination) | Biotransformation pathways, such as debromination, have been observed for other brominated flame retardants in biota. researchgate.net |

This table is based on predictive analysis from literature on related compounds and does not represent experimental data for this compound.

Ecotoxicological Impact Assessment and Quantitative Structure-Activity Relationship (QSAR) Studies

Ecotoxicological impact assessment aims to understand the adverse effects of chemicals on ecosystems. In the absence of direct experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models and other in silico methods provide valuable tools for predicting its potential toxicity. nih.gov

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology. nih.govacs.org QSAR studies on a diverse set of nitroaromatic compounds have been conducted to predict their toxicity to T. pyriformis, expressed as the 50% inhibition growth concentration (IGC_50_). nih.gov These studies have identified key molecular descriptors that influence toxicity, including hydrophobicity and electronic parameters. nih.gov

While this compound was not included in the datasets of the reviewed QSAR studies, the established relationships can be used to make a qualitative prediction of its toxicity. The presence of the nitro group, a known electrophile, is a primary driver of toxicity for this class of compounds. epa.gov Furthermore, the bromine and methyl substituents on the aromatic ring will modulate the compound's physicochemical properties and, consequently, its toxicological activity. Halogen substituents, for instance, are known to enhance the toxicity of nitroaromatic compounds. nih.gov

QSAR models for nitroaromatics have shown that toxicity is influenced by factors such as the energy of the lowest unoccupied molecular orbital (E_LUMO_), which relates to the compound's electrophilicity, and the octanol-water partition coefficient (Log K_ow_), which is a measure of hydrophobicity. nih.gov Based on the structure of this compound, with its electron-withdrawing nitro and bromo groups, it is predicted to have a relatively high aquatic toxicity.

Table 2: Predicted Aquatic Toxicity of this compound to Tetrahymena pyriformis

| Endpoint | Predicted Value (Qualitative) | Basis for Prediction |

| Toxicity to Tetrahymena pyriformis (IGC_50) | High | Based on QSAR models for nitroaromatic compounds, the presence of a nitro group and halogen (bromine) substituents are associated with increased aquatic toxicity. nih.govnih.gov |

This table is based on predictive analysis from QSAR studies on related nitroaromatic compounds and does not represent experimental data for this compound.

In silico toxicology provides a platform for hazard assessment and risk ranking of chemicals, especially for data-poor substances. frontiersin.org For nitroaromatic compounds, various in silico models have been developed to predict a range of toxicological endpoints. nih.govmdpi.com These models utilize molecular descriptors to correlate chemical structure with potential adverse effects.

The hazard profile of this compound can be preliminarily assessed by considering the known toxicological properties of its structural components. Nitroaromatic compounds are recognized for their potential to cause a variety of toxic effects. nih.govnih.govscielo.br The bioreduction of the nitro group can lead to the formation of reactive intermediates that can induce oxidative stress and damage cellular macromolecules. scielo.br

A read-across approach, where data from structurally similar chemicals are used to predict the properties of a target substance, is a valuable tool in risk assessment. nih.govcanada.ca For this compound, suitable analogues would include other halogenated nitroanisoles and substituted nitrobenzenes. The toxicity data from these analogues could be used to estimate the potential hazards of the target compound.

A comprehensive in silico assessment would involve the use of multiple QSAR models and toxicological databases to predict various endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity. frontiersin.org The results of such an assessment would allow for a preliminary risk ranking of this compound relative to other environmental contaminants. Given the presence of structural alerts for toxicity (nitro group, halogen substitution), it is anticipated that this compound would be ranked as a substance of potential concern requiring further experimental investigation.

Advanced Applications and Derivatization in Chemical Research

Precursor in Complex Natural Product Synthesis and Medicinal Chemistry

The strategic placement of reactive functional groups makes 2,6-Dibromo-3-methyl-4-nitroanisole a valuable starting material in the multi-step synthesis of biologically active compounds.

While direct synthesis of specific polycyclic aromatic compounds (PACs) from this compound is not extensively documented in dedicated studies, its molecular architecture is ideally suited for this purpose. The two bromine atoms serve as key functional handles for carbon-carbon bond-forming reactions, which are fundamental to the construction of larger aromatic systems.

Detailed Research Findings:

Cross-Coupling Reactions: The dibromo-substitution pattern allows for sequential or dual cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. In these reactions, the bromine atoms can be selectively replaced with aryl, vinyl, or alkyl groups by using a palladium catalyst and an appropriate organoboron or organotin reagent. This stepwise approach enables the controlled assembly of complex, multi-ring aromatic structures.

Versatility in Synthesis: The presence of the nitro and methoxy (B1213986) groups provides additional layers of synthetic versatility. The nitro group can act as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring, and can later be reduced to an amine for further functionalization. The methoxy group can also be cleaved to reveal a phenol (B47542), opening another avenue for derivatization. This multi-functionality makes the compound a valuable precursor for creating diverse libraries of polycyclic compounds for screening in materials science and medicinal chemistry.

There is an urgent and ongoing need to develop new and effective anti-malarial drugs to combat the rise of drug-resistant strains of Plasmodium falciparum. nih.gov Research into novel therapeutic agents has focused on various heterocyclic scaffolds, and substituted aromatic precursors are critical for their synthesis.

Detailed Research Findings:

Scaffold for Quinolines: Compounds with structural motifs similar to this compound are instrumental in synthesizing complex quinoline-based anti-malarial agents. nih.gov For instance, the synthesis of potent 2-arylvinylquinolines often involves the coupling of a substituted aromatic component with a quinoline (B57606) core. nih.gov The dibromo-nitro-aryl structure of this compound provides a well-defined platform to introduce specific substituents that are known to influence anti-plasmodial activity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies: The development of effective drugs relies heavily on SAR studies, where systematic modifications are made to a lead compound to optimize its efficacy and reduce toxicity. nih.gov Using this compound as an intermediate allows researchers to explore how different groups at various positions on the phenyl ring affect anti-malarial potency. The bromine atoms can be replaced via coupling reactions to introduce diverse functionalities, while the nitro group can be reduced to an amine and subsequently acylated or alkylated, providing a rich dataset for building robust SAR models. unisi.itdtic.mil

Explorations in Agrochemical Development

The search for new, more effective, and environmentally safer pesticides and herbicides is a major focus of agrochemical research. Substituted aromatic compounds are key components in many commercially successful agrochemicals.

This compound and its derivatives are valuable precursors for creating novel agrochemical candidates, particularly herbicides.

Detailed Research Findings:

Aryloxyphenoxypropionate (APP) Herbicides: One of the most important classes of herbicides is the aryloxyphenoxypropionates (APPs), which target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The efficacy of these herbicides is highly dependent on the substitution pattern of the aryloxyl ring. The demethylated form of the title compound, 2,6-Dibromo-3-methyl-4-nitrophenol, is an excellent candidate for synthesizing new APP analogues. georganics.sk

Probing Enzyme Active Sites: By coupling 2,6-Dibromo-3-methyl-4-nitrophenol with a propionate (B1217596) moiety, novel herbicides can be generated. The unique combination of bulky bromine atoms, a methyl group, and a polar nitro group on the phenyl ring allows for a detailed exploration of the herbicide's binding pocket within the ACCase enzyme. This research aims to identify new substitution patterns that could lead to increased potency, enhanced selectivity, or the ability to overcome existing resistance mechanisms in weed populations. researchgate.net

Research in Functional Materials and Polymer Chemistry

The unique electronic and structural properties of highly substituted aromatic compounds make them attractive building blocks for the development of advanced functional materials and polymers.

The di-functional nature of this compound makes it a prime candidate for use as a monomer in the synthesis of specialized polymers.

Detailed Research Findings:

Monomer for Polycondensation: The two bromine atoms can serve as reactive sites in polycondensation reactions. For example, through Suzuki polycondensation, the monomer can be reacted with an aromatic diboronic acid to form a conjugated polymer. The resulting polymeric chain would feature alternating units derived from the dibromo-anisole and the diboronic acid.

Tunable Properties: The substituents on the anisole (B1667542) ring (nitro, methyl) would be incorporated as pendant groups along the polymer backbone. These groups can significantly influence the final properties of the material, such as its solubility, thermal stability, and optoelectronic characteristics (e.g., fluorescence, conductivity). The electron-withdrawing nitro group, in particular, can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key parameter in designing materials for organic electronics like transistors and solar cells. Furthermore, the potential for post-polymerization modification (e.g., reduction of the nitro group) offers another strategy for fine-tuning the material's properties. rsc.org

Development of Optoelectronic Materials

A comprehensive review of scientific literature and chemical databases does not reveal specific research or applications of this compound in the development of optoelectronic materials. However, its potential as a versatile precursor for fine chemicals and dyes suggests a theoretical possibility for its use in creating novel materials. aaronchem.com The synthesis of dyes and pigments can be achieved by chemically modifying the compound's structure to produce chromophores with desired absorption and emission properties. aaronchem.com Such properties are fundamental to the functionality of many optoelectronic devices. Despite this potential, no concrete examples or dedicated research initiatives linking this compound to optoelectronics are documented in publicly available sources.

Role as a Reagent or Standard in Analytical Chemistry Method Development

While there is no widespread documentation of this compound being used as a standard reagent for the development of analytical methods for other compounds, a specific analytical method has been developed for its own separation and analysis. A reverse phase (RP) High-Performance Liquid Chromatography (HPLC) method enables the analysis of this compound. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

The development of this method is a key step in ensuring the purity and quality of the compound for any potential research or application. For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Compatible with standard HPLC detectors (e.g., UV) |

| MS Compatibility | Phosphoric acid can be replaced with formic acid |

| Applications | Analytical separation, preparative isolation, pharmacokinetics |

Data sourced from SIELC Technologies. sielc.com

Applications in Radiopharmaceutical Chemistry (e.g., PET Precursors)

Based on an extensive search of publicly accessible scientific literature and patent databases, there is currently no information to suggest that this compound is used in radiopharmaceutical chemistry. No studies have been identified that explore its potential as a precursor for Positron Emission Tomography (PET) imaging agents or for any other application in radiolabeling or diagnostic imaging. The compound is known commercially as Musk KS and was formerly used as a fragrance ingredient, an application area that does not typically overlap with radiopharmaceutical development. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Phosphoric acid |

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated nitroaromatic compounds traditionally involves methods that can be hazardous and environmentally taxing. A significant future research direction lies in the development of green chemistry approaches for the synthesis of 2,6-Dibromo-3-methyl-4-nitroanisole. These methods aim to reduce or eliminate the use and generation of hazardous substances.

One promising avenue is the use of eco-friendly brominating agents. Research into greener bromination techniques for aromatic compounds is ongoing, with a focus on alternatives to molecular bromine. cambridgescholars.com For instance, a study on the synthesis of the related compound, 2,6-dibromo-4-nitroaniline, demonstrated an organic solvent-free process using bromide-bromate salts in an aqueous acidic medium at ambient conditions. semanticscholar.orgrsc.orgresearchgate.net This approach not only avoids hazardous organic solvents but also allows for the recycling of the aqueous acidic filtrate, thereby minimizing waste. semanticscholar.orgrsc.orgresearchgate.net Similar methodologies could be adapted for the synthesis of this compound, potentially leading to a more sustainable and economically viable production process.

Furthermore, the exploration of greener solvents in organic synthesis is gaining traction. Anisole (B1667542) itself is considered a green solvent, and its use in synthetic protocols is being investigated. mdpi.commdpi.comsemanticscholar.org Future research could focus on utilizing green solvents or solvent-free conditions for the synthesis of this compound, further enhancing the environmental profile of its production. The development of catalytic systems that are efficient and recyclable will also be a key aspect of this research. rsc.org

Elucidation of Novel Biological Activities and Structure-Activity Relationships (SAR)

Nitroaromatic compounds are known to exhibit a wide range of biological activities, and this provides a fertile ground for future research into this compound. researchgate.netresearchgate.netnih.gov The presence of nitro and bromo substituents on the anisole backbone suggests the potential for various pharmacological effects. The nitro group, in particular, is a known pharmacophore in many bioactive molecules. researchgate.netnih.gov

Future studies will likely focus on screening this compound and its derivatives for a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The position of the nitro group on the aromatic ring can significantly influence the mutagenicity and carcinogenicity of these compounds, highlighting the importance of detailed toxicological and mechanistic studies. nih.gov

Advanced Environmental Monitoring and Remediation Strategies

The widespread use of brominated and nitrated compounds has raised concerns about their environmental fate and potential toxicity. nih.govfrontiersin.orgnih.gov Consequently, a key area of future research will be the development of advanced monitoring and remediation strategies for this compound and related compounds.

Environmental Monitoring: The persistence of brominated compounds, such as certain flame retardants, in the environment necessitates the development of sensitive and rapid detection methods. frontiersin.orgresearcher.life Future monitoring efforts for this compound could involve the development of novel biosensors and non-invasive monitoring tools. frontiersin.orgresearcher.lifenih.gov These advanced techniques would allow for real-time and in-situ detection in various environmental matrices like water and soil.

Remediation Strategies: Nitroaromatic compounds are often recalcitrant to natural degradation processes. nih.govnih.gov Therefore, the development of effective remediation technologies is crucial. Bioremediation, which utilizes microorganisms to break down pollutants, presents a promising and environmentally friendly approach. nih.govresearchgate.netcswab.org Research has shown that some bacterial strains can degrade nitroaromatic compounds. nih.govresearchgate.net A study on the biodegradation of 2,6-dibromo-4-nitrophenol, a structurally similar compound, by a bacterial strain has been reported, suggesting that microbial degradation pathways for this compound could be identified and harnessed for remediation. researchgate.netnih.gov Future research in this area will focus on isolating and engineering microorganisms with enhanced degradation capabilities and optimizing bioremediation processes for contaminated sites. studiauniversitatis.ro

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many areas of chemical research, and the study of this compound will be no exception. These computational tools can significantly accelerate the pace of discovery and provide valuable insights into the properties and behavior of this compound.

Predictive Toxicology: A major application of AI and ML lies in predictive toxicology. nih.govgradientcorp.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or toxicity, can be developed and refined using machine learning algorithms. nih.govnih.govresearchgate.netsid.ir For nitroaromatic compounds, QSAR models have been used to predict their toxicity. nih.govresearchgate.netsid.irnih.gov By training these models on large datasets of related compounds, it will be possible to predict the potential toxicity of this compound and its derivatives with greater accuracy, reducing the need for extensive and costly animal testing. researchgate.net

The future of research on this compound is poised for significant advancements. By embracing green chemistry principles, exploring novel biological activities, developing sophisticated environmental technologies, and harnessing the power of artificial intelligence, the scientific community can unlock the full potential of this intriguing molecule while addressing the challenges associated with its use and environmental presence.

常见问题

Q. Q: What is a validated laboratory-scale synthesis protocol for 2,6-Dibromo-3-methyl-4-nitroanisole?

A: A plausible route involves sequential bromination and nitration of a methyl-substituted anisole precursor. For example:

Bromination : React 3-methyl-4-nitroanisole with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or DMF) at 0–25°C.

Purification : Isolate the dibrominated intermediate via column chromatography (silica gel, hexane/ethyl acetate).

Nitration : Use fuming HNO₃ or a nitrating agent (e.g., acetyl nitrate) under controlled conditions (0–5°C) to introduce the nitro group.

- Key Reference : Similar nitrodeiodination methods for nitroanisole derivatives are detailed in , where refluxing with nitric acid achieved regioselective nitration .

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, methoxy group at δ ~3.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 338.9 for C₈H₇Br₂NO₃).

- X-ray Diffraction (XRD) : For crystalline samples, use SHELXT () to resolve atomic coordinates and Mercury () for 3D packing visualization .

Advanced Tip : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yields in dibromination steps?

A:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and reactivity ().

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) to accelerate electrophilic substitution.

- DoE Approach : Use factorial design to vary temperature (0–40°C), stoichiometry (1–2 eq Br₂), and reaction time (2–24 hrs).

Data Contradiction Note : Conflicting yields may arise from competing side reactions (e.g., over-bromination); monitor via TLC or GC-MS .

Spectral Data Interpretation

Q. Q: How to resolve discrepancies in NMR spectra (e.g., unexpected splitting or missing peaks)?

A:

Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift tools).

Isomer Analysis : Check for regioisomers using NOESY or variable-temperature NMR to assess dynamic effects.

Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., mono-brominated intermediates).

Example : highlights isomer separation via recrystallization and NMR-guided identification .

Computational Modeling

Q. Q: What computational methods are suitable for predicting the reactivity or stability of this compound?

A:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., nitro group electron-withdrawing effects).

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends.

- Software Tools : Mercury () for crystal packing analysis; PubChem data () for benchmarking .

Stability Under Storage

Q. Q: How does thermal or photolytic degradation affect this compound?

A:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (≥150°C expected for nitroaromatics).

- Photolysis Studies : Expose to UV light (254 nm) and monitor via HPLC for nitro group reduction or debromination.

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) .

Functional Group Reactivity

Q. Q: What reaction pathways are favored at the nitro group in further derivatization?

A:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling coupling reactions.

- Nucleophilic Substitution : Nitro groups activate adjacent positions for SNAr reactions (e.g., with amines or thiols).

- Kinetic Studies : used kinetic measurements to track nitrodeiodination rates .

Solubility Challenges

Q. Q: How to address poor solubility in common solvents during purification?

A:

- Co-Solvent Systems : Use DMSO/water or DCM/methanol gradients.

- Derivatization : Convert to a more soluble analog (e.g., acetate ester) temporarily.

- Microwave Crystallization : Enhances crystal growth for XRD analysis .

Isomer Separation

Q. Q: What chromatographic methods effectively separate regioisomers of brominated nitroanisoles?

A:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA.

- Prep-TLC : Silica gel GF₂₅₄, hexane/EtOAc (4:1) for small-scale separation.

- Reference : achieved >99% purity via recrystallization from ethanol/water .

Environmental Impact Assessment

Q. Q: What methodologies evaluate the environmental persistence of this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。